5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of sec-Butoxymethyl and Ethyl Groups: The sec-butoxymethyl group can be introduced through an alkylation reaction using sec-butyl bromide and a suitable base. The ethyl group can be introduced through a similar alkylation reaction using ethyl bromide.
Introduction of the Sulfonyl Chloride Group: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced pyrazole derivatives, and substituted pyrazole compounds.
Scientific Research Applications
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide derivatives. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and drug development.
Comparison with Similar Compounds
Similar Compounds
5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the pyrazole ring.
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sec-butoxymethyl and ethyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-ethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-8(3)16-7-9-10(17(11,14)15)6-12-13(9)5-2/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBCHMUBJFRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.